1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-cyclobutyl-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-7-1-2-8-15(14)25(22,23)21-10-4-9-20(11-12-21)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAERPXDWTZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclobutyl and diazepane rings. The trifluoromethoxy phenyl group is then introduced through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols replace one of the substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane is , with a molecular weight of approximately 378.4 g/mol. The compound features a diazepane ring, a cyclobutyl group, and a sulfonyl moiety linked to a trifluoromethoxy-substituted phenyl group. This unique combination of functional groups contributes to its distinctive chemical reactivity and biological activity.
Cannabinoid Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant agonistic activity towards Cannabinoid receptor 2 (CB2), which is associated with anti-inflammatory effects without the psychoactive side effects linked to Cannabinoid receptor 1 (CB1) activation. This selectivity makes it a promising candidate for developing therapeutic agents aimed at treating conditions such as chronic pain and inflammation .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of diazepane derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for targeted cancer therapies .
Neuropharmacological Effects
The neuropharmacological profile of diazepane derivatives suggests they may possess anxiolytic or sedative properties by modulating GABAergic activity. This profile indicates potential applications in treating anxiety disorders and other neurological conditions .
Chemical Synthesis
In the realm of synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic pathways .
Material Science
The compound may also find applications in material science, particularly in the development of specialty chemicals and materials with specific properties due to its unique functional groups. This versatility can lead to innovations in polymer chemistry and other related fields .
Case Studies
Several studies have explored the biological effects of diazepane derivatives similar to this compound:
- Cytotoxicity Studies : A comparative analysis evaluated various diazepane derivatives on transformed B- and T-cells, revealing that compounds with large aromatic groups exhibited sub-micromolar potency against T-cells .
- Receptor Interaction Studies : Investigations into the interaction of similar compounds with GABA receptors demonstrated enhanced GABAergic transmission, supporting their use in treating anxiety disorders .
Mechanism of Action
The mechanism by which 1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy phenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the diazepane ring may facilitate its passage through biological membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share core diazepane or sulfonamide frameworks but differ in substituents, influencing their physicochemical and biological properties:
a) 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane ()
- Substituents : 3-Chloro-4-fluorobenzenesulfonyl group.
- Molecular Formula : C₁₅H₂₀ClFN₂O₂S.
- Molecular Weight : 346.85 g/mol.
- Key Differences: The chloro and fluoro substituents on the benzene ring confer distinct electronic and steric effects compared to the trifluoromethoxy group in the target compound.
b) 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane ()
- Substituents : 4-Bromobenzenesulfonyl group.
- Molecular Formula : C₁₂H₁₇BrN₂O₂S.
- Molecular Weight : 333.24 g/mol.
- Key Differences : The bromine atom introduces significant steric bulk and polarizability, which may reduce solubility compared to the trifluoromethoxy group. The methyl group on diazepane also simplifies the structure relative to the cyclobutyl group, likely affecting conformational flexibility .
c) 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane ()
- Substituents : Boc (tert-butoxycarbonyl) protecting group and cyclobutylmethyl chain.
- Molecular Formula : C₁₅H₂₈N₂O₂.
- Molecular Weight : 268.40 g/mol.
- Key Differences: The Boc group is a temporary protective moiety used in synthesis, unlike the permanent sulfonyl group in the target compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Position Effects: highlights that the position of substituents on the benzene ring (e.g., meta vs. para) significantly impacts biological activity in sulfonamide derivatives.
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than halogens (-Cl, -F), which could stabilize negative charges in transition states during enzymatic reactions, a feature leveraged in agrochemicals like teflubenzuron () .
- Metabolic Stability: Fluorinated and sulfonated compounds (e.g., novaluron, ) often exhibit prolonged half-lives due to resistance to oxidative metabolism, suggesting similar advantages for the target compound .
Biological Activity
1-Cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane is a synthetic compound with the potential for significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 378.4 g/mol
- CAS Number : 2319844-61-4
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential therapeutic applications.
This compound acts primarily as an inhibitor in several biochemical pathways. Its sulfonamide group is believed to play a critical role in its interaction with target proteins, potentially influencing enzyme activity and receptor binding.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
Case Study 1: Antitumor Activity
A study investigating the antitumor effects of related compounds found that modifications to the diazepane structure can enhance cytotoxicity against various cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound showed promising results in reducing cell viability in vitro .
Case Study 2: Inhibition of Inflammatory Pathways
Another research effort focused on the anti-inflammatory potential of diazepane derivatives. It was shown that these compounds could significantly reduce the production of pro-inflammatory cytokines in cultured cells, suggesting a mechanism through which they may exert therapeutic effects in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps for synthesizing 1-cyclobutyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-diazepane, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves coupling a diazepane core with sulfonyl and cyclobutyl groups. Start with a 1,4-diazepane precursor (e.g., from ’s derivatives like compound 10c–10j) and functionalize it via sulfonylation using 2-(trifluoromethoxy)benzenesulfonyl chloride. Cyclobutyl introduction may require alkylation or ring-opening reactions. To improve efficiency:
- Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry .
- Apply quantum chemical calculations (e.g., transition state analysis) to predict reaction pathways and reduce trial-and-error experimentation .
Example Data :
| Intermediate | Yield (%) | Molecular Weight | Reference |
|---|---|---|---|
| Diazepane precursor | 75–85 | ~280–380 g/mol | Adapted from |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify cyclobutyl and sulfonyl group integration.
- High-Performance Liquid Chromatography (HPLC) : Adapt the mobile phase from (methanol/buffer, pH 4.6) to assess purity and detect trace impurities.
- Mass Spectrometry (MS) : Compare observed molecular ions with theoretical values (e.g., molecular weight ~450–500 g/mol).
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present.
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against GABA or serotonin receptors, given structural similarities to benzodiazepines ().
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293) to establish baseline safety.
- ADME Prediction : Employ software like Schrödinger or MOE for early-stage pharmacokinetic profiling (e.g., logP, metabolic stability) .
Advanced Research Questions
Q. How can contradictory data in receptor binding affinity studies be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or target heterogeneity. Address this by:
- Statistical Validation : Apply ANOVA or multivariate analysis to identify outliers ().
- Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) and electrophysiology.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain variability in binding modes .
Q. What computational strategies are effective for predicting the compound’s metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonyl or cyclobutyl groups) .
- Machine Learning (ML) : Train models on cytochrome P450 metabolism datasets to predict oxidation pathways.
- In Silico Metabolite Prediction : Use tools like MetaSite or GLORYx to generate probable metabolites .
Q. How can reaction yield be maximized while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Process Intensification : Use microreactors for better heat/mass transfer control.
- Membrane Separation Technologies : Isolate intermediates via nanofiltration (: RDF2050104).
- Feedback-Driven Optimization : Integrate real-time HPLC monitoring with adaptive machine learning algorithms to adjust parameters dynamically .
Data Contradiction Analysis Framework
| Scenario | Resolution Strategy | Tools/References |
|---|---|---|
| Conflicting NMR vs. MS data | Re-run MS with higher resolution (FT-ICR) | |
| Variable biological activity | Standardize cell lines and assay protocols | |
| Unstable intermediates | Stabilize via protective groups (e.g., Boc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
